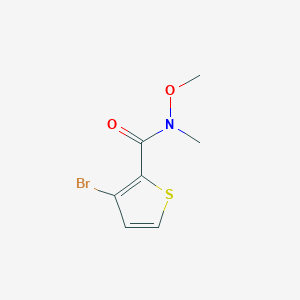
Triapenthenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triapenthenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Métodos De Preparación
The synthesis of Triapenthenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the triazole ring: This step involves the reaction of a suitable precursor with 1,2,4-triazole under controlled conditions.
Formation of the pent-1-en-3-ol moiety: This can be synthesized through various organic reactions such as aldol condensation or Wittig reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the efficiency of the synthesis.
Análisis De Reacciones Químicas
Triapenthenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.
Aplicaciones Científicas De Investigación
Triapenthenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of various microorganisms.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: This compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Triapenthenol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms. The triazole ring is known to interact with the active sites of enzymes, leading to the inhibition of their activity. This compound may also interfere with cellular signaling pathways, leading to the disruption of cellular processes.
Comparación Con Compuestos Similares
Triapenthenol can be compared with other similar compounds such as:
Paclobutrazol: A triazole derivative used as a plant growth regulator.
This compound: Another triazole compound with similar structural features and applications.
Mepiquat chloride: A plant growth regulator with a different chemical structure but similar biological activity.
Chlormequat chloride: Another plant growth regulator with a different chemical structure.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties
Propiedades
Número CAS |
76608-49-6 |
|---|---|
Fórmula molecular |
C15H25N3O |
Peso molecular |
263.38 g/mol |
Nombre IUPAC |
(Z)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9- |
Clave InChI |
CNFMJLVJDNGPHR-LCYFTJDESA-N |
SMILES isomérico |
CC(C)(C)C(/C(=C/C1CCCCC1)/N2C=NC=N2)O |
SMILES canónico |
CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B8634709.png)


![1-Chloro-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8634752.png)


![4-Chloro-6-ethynylthieno[3,2-d]pyrimidine](/img/structure/B8634777.png)



![9-(3-Methyl-2-butenyl)-9-bora-bicyclo[3.3.1]nonane](/img/structure/B8634795.png)


